

# ISTH0036: A First-in-Class Antifibrotic Agent Targeting TGF-β2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ISTH0036  |           |
| Cat. No.:            | B12360519 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Fibrosis, the excessive scarring of tissue, is a debilitating pathological process underlying a multitude of chronic diseases, leading to organ malfunction and failure. In ophthalmology, fibrosis is a critical contributor to vision loss in conditions such as glaucoma, age-related macular degeneration (AMD), and diabetic macular edema (DME). **ISTH0036** is a first-in-class antifibrotic agent designed to selectively target and inhibit the production of Transforming Growth Factor beta 2 (TGF- $\beta$ 2), a key cytokine implicated in the fibrotic cascade. This technical guide provides a comprehensive overview of the preclinical and clinical development of **ISTH0036**, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies of pivotal studies.

# Introduction: The Unmet Need in Antifibrotic Therapies

Transforming Growth Factor beta (TGF- $\beta$ ) is a pleiotropic cytokine that plays a central role in cell growth, differentiation, and extracellular matrix (ECM) remodeling.[1] The TGF- $\beta$  superfamily, particularly the TGF- $\beta$ 2 isoform, is significantly upregulated in various pathological conditions, driving the fibrotic process.[1] In glaucoma, elevated TGF- $\beta$ 2 levels in the aqueous humor are associated with trabecular meshwork alterations, leading to increased intraocular pressure (IOP) and optic nerve damage.[2] Furthermore, TGF- $\beta$ 2 is a key mediator of







postoperative scarring in glaucoma filtration surgery, a common cause of surgical failure.[2][3] In retinal diseases like wet AMD and DME, TGF-β2 contributes to the development of fibrosis, which is a major cause of irreversible vision loss that is not adequately addressed by current anti-VEGF therapies.[4][5]

**ISTH0036** is a synthetic, 14-mer locked nucleic acid (LNA)-modified antisense oligonucleotide designed to be a potent and selective inhibitor of TGF-β2 synthesis.[1][2] Its mechanism of action offers a targeted approach to combat fibrosis by intervening at the level of gene expression.

### **Mechanism of Action**

**ISTH0036** is a gapmer antisense oligonucleotide with a central "gap" of DNA monomers flanked by LNA-modified nucleotides. This design allows for the recruitment of RNase H, an endogenous enzyme that recognizes the DNA:RNA heteroduplex formed when **ISTH0036** binds to its complementary sequence on the TGF- $\beta$ 2 messenger RNA (mRNA). RNase H then cleaves the TGF- $\beta$ 2 mRNA, leading to its degradation and a subsequent reduction in the synthesis of the TGF- $\beta$ 2 protein.[1] This targeted downregulation of TGF- $\beta$ 2 expression is expected to inhibit the downstream signaling pathways that drive fibrosis.





Click to download full resolution via product page

Caption: Mechanism of action of ISTH0036.



## Preclinical Data In Vitro Studies

**ISTH0036** has demonstrated potent and selective downregulation of TGF- $\beta$ 2 in various cell-based assays.[1][6]

Table 1: In Vitro Activity of ISTH0036

| Cell Line                                                                      | Assay                  | Endpoint              | Result                                                           | Reference |
|--------------------------------------------------------------------------------|------------------------|-----------------------|------------------------------------------------------------------|-----------|
| Human A172,<br>Panc1,<br>Trabecular<br>Meshwork<br>cells; Murine<br>Astrocytes | mRNA<br>quantification | TGF-β2 mRNA<br>levels | Potent, selective, sequence- and dose- dependent downregulatio n | [2]       |

| Not Specified | mRNA and Protein Suppression | IC50 | mRNA: 0.4  $\mu$ M, Protein: 0.7  $\mu$ M |[7] |

#### In Vivo Studies

Preclinical studies in animal models of ophthalmic diseases have shown the therapeutic potential of **ISTH0036**.

In a mouse model of GFS, intraocular administration of **ISTH0036** significantly prolonged the survival of the filtering bleb and reduced fibrosis in the bleb area compared to controls.[3][8]

In a laser-induced CNV mouse model, intravitreal **ISTH0036** significantly reduced angiogenesis by 40% compared to controls.[8] The treatment also led to a decrease in vascular leakage and fibrotic development.[4]

Table 2: Preclinical In Vivo Efficacy of ISTH0036



| Model                          | Species | Key Findings                                                       | Reference |
|--------------------------------|---------|--------------------------------------------------------------------|-----------|
| Glaucoma<br>Filtration Surgery | Mouse   | Significantly<br>prolonged bleb<br>survival, decreased<br>fibrosis | [3][8]    |

| Choroidal Neovascularization | Mouse | 40% reduction in angiogenesis, decreased vascular leakage and fibrosis |[4][8] |

#### **Clinical Data**

**ISTH0036** has been evaluated in Phase 1 and Phase 2 clinical trials for various ophthalmic indications.

### Phase 1 Study in Glaucoma

A first-in-human, open-label, dose-escalation Phase 1 trial evaluated the safety and tolerability of a single intravitreal injection of **ISTH0036** in patients with primary open-angle glaucoma undergoing trabeculectomy.[2][9]

Table 3: Phase 1 Clinical Trial in Glaucoma (NCT02406833)

| Parameter            | Details                                                                                 |
|----------------------|-----------------------------------------------------------------------------------------|
| Study Design         | Prospective, open-label, dose-escalation                                                |
| Patient Population   | 12 patients with primary open-angle glaucoma undergoing trabeculectomy with mitomycin C |
| Dose Levels          | 6.75 μg, 22.5 μg, 67.5 μg, 225 μg (single intravitreal injection)                       |
| Primary Endpoint     | Safety and tolerability                                                                 |
| Key Efficacy Outcome | Intraocular Pressure (IOP)                                                              |

| Results | - Safe and well-tolerated at all dose levels.[2] - No reported adverse events related to **ISTH0036**.[2] - At the two highest doses (67.5  $\mu$ g and 225  $\mu$ g), IOP remained persistently



below 10 mmHg over the three-month observation period.[2][9] |

Table 4: Mean IOP (mmHg ± SD) in Phase 1 Glaucoma Trial

| Dose Level  | Day 43     | Day 85     |
|-------------|------------|------------|
| 1 (6.75 µg) | 9.8 ± 1.0  | 9.7 ± 3.3  |
| 2 (22.5 μg) | 11.3 ± 6.7 | 14.2 ± 6.5 |
| 3 (67.5 μg) | 5.5 ± 3.0  | 5.8 ± 1.8  |

 $| 4 (225 \mu g) | 7.5 \pm 2.3 | 7.8 \pm 0.6 |$ 

## Phase 2 BETTER Study in nAMD and DME

The BETTER study was an international, multicenter, open-label Phase 2a trial that evaluated **ISTH0036** in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[4]

Table 5: Phase 2a BETTER Clinical Trial

| Parameter             | Details                                                                                                                                                                         |  |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Design          | International, multicenter, open-label                                                                                                                                          |  |
| Patient Population    | 43 patients with nAMD and DME (treatment-<br>naïve or anti-VEGF pre-treated but inactive)                                                                                       |  |
| Treatment Regimen     | Intravitreal injections every 8 weeks (Q8W)                                                                                                                                     |  |
| Key Efficacy Outcomes | Best-Corrected Visual Acuity (BCVA), Central<br>Retinal Thickness (CRT), reduction of<br>hyperreflective material (HRM) volume,<br>reduction of intraretinal fluid (IRF) volume |  |

| Results | - Improvement or stabilization of BCVA.[4] - Reduction in CRT in all patient groups. [4] - 70% reduction in HRM volume in nAMD eyes with fibrosis under **ISTH0036** treatment,



compared to a 75% increase in fellow eyes receiving standard of care.[4] - Reduction in IRF volume in DME patients.[4] - Stable IOP.[4] |

Table 6: Key Quantitative Outcomes from the Phase 2 BETTER Study

| Indication | Patient Group | Change in CRT<br>(Baseline to End of<br>Study) | Change in HRM/IRF<br>Volume |
|------------|---------------|------------------------------------------------|-----------------------------|
| nAMD       | All           | -29 to -122 μm                                 | 70% reduction in HRM volume |
| DME        | Naïve         | -333 nL reduction in IRF volume                | Not specified               |

| DME | Pre-treated | -120 nL reduction in IRF volume | Not specified |

## **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of **ISTH0036**.

## In Vitro TGF-β2 mRNA and Protein Downregulation Assay



Click to download full resolution via product page

**Caption:** General workflow for in vitro evaluation of **ISTH0036**.



- Cell Culture: Human Panc1 pancreatic cancer cells or murine astrocytes are cultured in appropriate media and conditions.[6]
- Treatment: Cells are treated with increasing concentrations of **ISTH0036** or a scrambled control oligonucleotide. Delivery is achieved through gymnotis, where the cells take up the naked oligonucleotide without the need for transfection reagents.[6][10]
- Incubation: Cells are incubated for a specified period (e.g., 7 days).[6]
- Sample Collection: Cell lysates are collected for mRNA analysis, and the cell culture supernatant is collected for protein analysis.[6]
- mRNA Quantification: TGF-β2 mRNA levels are quantified using a branched DNA (bDNA)
   assay and normalized to a housekeeping gene.[6]
- Protein Quantification: TGF-β2 protein levels in the supernatant are measured by an enzyme-linked immunosorbent assay (ELISA).[6]

### Murine Glaucoma Filtration Surgery (GFS) Model





Click to download full resolution via product page

Caption: Workflow for the murine GFS model.

- Animal Model: C57BL/6 mice are commonly used for this model.[3]
- Anesthesia: Mice are anesthetized using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).
- Surgical Procedure: A small incision is made in the conjunctiva to create a subconjunctival space. A fistula is then created through the sclera into the anterior chamber to allow aqueous



humor to drain, forming a filtering bleb.[3]

- Treatment: **ISTH0036** or a control (saline or scrambled oligonucleotide) is administered via intraocular injection.[8]
- Endpoints: Bleb survival is monitored over time. At the end of the study, eyes are enucleated for histological analysis to assess the extent of fibrosis in the bleb area.[3][8]

## Laser-Induced Choroidal Neovascularization (CNV) Model





Click to download full resolution via product page

**Caption:** Workflow for the laser-induced CNV model.

- Animal Model: Adult C57BL/6J mice are typically used.[11]
- Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.[11]
- Laser Photocoagulation: A laser (e.g., 532 nm argon laser) is used to create burns on the retina, rupturing Bruch's membrane and inducing the growth of new blood vessels from the choroid.[11]
- Treatment: ISTH0036 or a control is administered via intravitreal injection.[8]
- Endpoints: The extent of CNV can be assessed in vivo using fluorescein angiography to visualize vascular leakage. Post-mortem analysis of choroidal flat mounts stained with isolectin B4 is used to quantify the area of neovascularization. Fibrosis can be assessed by staining for collagen.[11]

#### **Conclusion and Future Directions**

**ISTH0036** has demonstrated a promising profile as a first-in-class antifibrotic agent targeting TGF-β2. Preclinical studies have established its potent and selective mechanism of action and its efficacy in relevant animal models of ophthalmic diseases. Clinical trials have shown that **ISTH0036** is safe and well-tolerated, with encouraging signs of clinical activity in glaucoma, nAMD, and DME. The significant reduction in fibrosis observed in the Phase 2 BETTER study highlights the potential of **ISTH0036** to address a major unmet need in the treatment of these chronic, vision-threatening conditions. Further clinical development, including larger, controlled trials, is warranted to fully elucidate the therapeutic potential of **ISTH0036** and to establish its role in the management of fibrotic ocular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Pipeline Isarna Therapeutics [isarna-therapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the Glaucoma Filtration Surgical Mouse Model for Antifibrotic Drug Evaluation
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides |
   Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. First-in-human phase I study of ISTH0036, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isarna Therapeutics Presents Positive Preclinical Results Supporting Development Of ISTH0036 For The Treatment Of Glaucoma - BioSpace [biospace.com]
- 9. First-in-human phase I study of ISTH0036, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of choroidal neovascularization by silencing of long non-coding RNA IPW | Aging [aging-us.com]
- To cite this document: BenchChem. [ISTH0036: A First-in-Class Antifibrotic Agent Targeting TGF-β2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360519#isth0036-as-a-first-in-class-antifibrotic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com